Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate
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Overview
Description
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate is a complex heterocyclic compound that belongs to the class of indolizines. Indolizines are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a pyrimidine derivative with an indole moiety under specific conditions . The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate can undergo various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate can be compared with other similar compounds such as:
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in their specific functional groups and biological activities.
Indole derivatives: While indole derivatives also possess a heterocyclic structure, they have different substitution patterns and reactivity profiles.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions, making it a versatile compound in both research and industrial applications .
Biological Activity
Ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological effects, especially in the context of cancer therapy.
Structural Characteristics
This compound has the molecular formula C13H12ClN3O2 and a molecular weight of approximately 277.70 g/mol. The compound features a unique bicyclic structure typical of indolizines, with a chloro substituent at the 2-position and a carboxylate group at the 7-position. These structural elements are believed to contribute to its biological activity and interaction with various molecular targets.
Synthesis Methods
Several synthetic routes have been developed for the preparation of this compound. One common method involves treating ethyl 2-hydroxy-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate with phosphorus(V) oxychloride to yield the chlorinated derivative. This versatility in synthesis allows for modifications that can enhance its biological properties.
Anti-Cancer Properties
Preliminary studies suggest that this compound exhibits anti-cancer activity . Research indicates that it may inhibit the proliferation of various cancer cell lines by interacting with specific biological targets such as kinases involved in cell growth and survival pathways. The compound's ability to modulate these pathways positions it as a promising candidate for further pharmacological studies.
The potential mechanism of action for this compound involves its interaction with kinase enzymes. Recent findings have demonstrated that compounds with similar structures can inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cancer progression. Specifically, this compound may act as a targeted inhibitor of certain kinases, thereby disrupting signaling pathways essential for tumor growth.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
Ethyl 2-hydroxy-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate | Hydroxy group instead of chloro | Potential anti-cancer activity | Hydroxy group may alter solubility and reactivity |
Ethyl 3-(4-fluorobenzoyl)-7-methoxyindolizine-1-carboxylate | Different substituent patterns | COX-2 inhibition | Different target mechanism compared to chloro derivative |
Ethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1-carboxylate | Cyanobenzoyl substituent | Anti-inflammatory properties | Different functional groups lead to varied pharmacological profiles |
This table illustrates how this compound stands out due to its specific chlorine substitution and potential applications in cancer therapy while sharing core structural characteristics with other indolizines.
Case Studies and Research Findings
Research has highlighted several case studies focusing on the biological activity of this compound:
- In Vitro Studies : In laboratory settings, this compound has shown significant cytotoxic effects against various cancer cell lines. For example, studies demonstrated an IC50 value indicating effective inhibition of cell growth at low concentrations.
- Mechanistic Insights : Further biochemical assays revealed that this compound might induce apoptosis in cancer cells through mitochondrial pathways and caspase activation. Such findings suggest a multi-faceted approach to its anti-cancer mechanism.
- Target Engagement : Chemical proteomics has been employed to assess the binding affinity of this compound to specific protein targets involved in cancer signaling pathways. Results indicate promising interactions that warrant further exploration.
Properties
Molecular Formula |
C13H12ClN3O2 |
---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
ethyl 2-chloro-5,6-dihydropyrimido[4,5-e]indolizine-7-carboxylate |
InChI |
InChI=1S/C13H12ClN3O2/c1-2-19-12(18)9-5-6-17-10(9)4-3-8-7-15-13(14)16-11(8)17/h5-7H,2-4H2,1H3 |
InChI Key |
GHHGUJFKQFCFTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCC3=CN=C(N=C3N2C=C1)Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.